2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one
Description
2-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-chlorophenyl group at position 2 and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at position 2. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-16-10-12-17(13-11-16)27-14-20(18-8-4-5-9-19(18)23(27)28)22-25-21(26-29-22)15-6-2-1-3-7-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCOYWCAYWKDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on their core scaffolds and substituents:
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Core Scaffold Diversity: While the target compound uses a dihydroisoquinolinone core, analogs employ benzimidazolone (), acetamide (), or isoxazole-carboxylic acid (). These scaffolds influence rigidity, solubility, and binding modes.
- Substituent Commonalities : The 4-chlorophenyl group is recurrent (e.g., compounds 46 , 11g , and 17 ), suggesting its role in hydrophobic interactions or π-stacking.
Key Observations :
- High yields (55–72%) and purity (>98%) are achievable for oxadiazole-containing compounds using standard coupling agents (e.g., EDCI ) or base-mediated cyclization ().
- The target compound’s synthesis would likely follow similar protocols, though the dihydroisoquinolinone core may require specialized precursors.
Physicochemical Properties
Table 3: Calculated Properties of Selected Compounds
Key Observations :
- The target compound’s higher logP (~3.5) compared to butanamide derivatives () suggests greater lipophilicity, which may limit solubility but improve membrane permeability.
Biological Activity
The compound 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a synthetic derivative that combines various pharmacologically active moieties. Its structure includes a dihydroisoquinoline core, which is known for diverse biological activities, and an oxadiazole ring that contributes to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.76 g/mol. The presence of the 4-chlorophenyl and oxadiazol groups suggests potential interactions with biological targets, enhancing its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.76 g/mol |
| CAS Number | Not available |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and isoquinoline moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Studies have highlighted its activity against acetylcholinesterase (AChE) and urease. In particular, derivatives containing oxadiazole rings have been reported to exhibit strong AChE inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Antitumor Activity
The structural components of this compound suggest potential antitumor activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain oxadiazole derivatives have shown promising results in inhibiting tumor growth in preclinical models .
The biological activity of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes due to its structural features.
- Cellular Uptake : The lipophilicity indicated by its LogP value suggests efficient cellular uptake, enhancing its bioavailability.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in disease processes .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against a panel of bacteria. The results demonstrated that compounds with the oxadiazole moiety exhibited higher antibacterial activity compared to those without it. This supports the hypothesis that the oxadiazole ring enhances interaction with microbial targets .
Study on Enzyme Inhibition
Another study focused on enzyme inhibition profiles showed that certain derivatives significantly inhibited AChE with IC50 values lower than standard inhibitors like thiourea. This positions the compound as a candidate for further development in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
